The synthesis of OK2 involves the design and production of cyclic peptides that can specifically bind to CCN2. The methods employed for synthesizing cyclic peptides typically include solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into desired sequences while facilitating cyclization.
The molecular structure of OK2 is characterized by its cyclic nature, which enhances its stability and binding affinity compared to linear peptides. The specific sequence and arrangement of amino acids contribute to its ability to interact with CCN2.
The primary chemical reaction involving OK2 is its binding interaction with CCN2. This interaction prevents CCN2 from activating EGFR, thereby inhibiting downstream signaling pathways that lead to fibrosis.
The mechanism of action for OK2 centers on its ability to inhibit the CCN2/EGFR interaction. By disrupting this interaction, OK2 prevents the activation of downstream signaling pathways associated with fibrosis.
OK2 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor.
The primary application of CCN2 inhibitor OK2 lies within scientific research focused on kidney fibrosis. Its ability to inhibit CCN2/EGFR signaling makes it a valuable tool for studying fibrotic diseases and developing potential therapeutic strategies.
CAS No.: 197654-04-9
CAS No.: 3089-11-0
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0